alpha-((4-Phenyl-1-piperazinyl)methyl)-2-quinolinemethanol
Description
α-((4-Phenyl-1-piperazinyl)methyl)-2-quinolinemethanol is a synthetic compound featuring a quinoline core substituted with a methanol group at the 2-position and a 4-phenylpiperazinylmethyl moiety at the α-position. The quinoline scaffold is known for its pharmacological relevance, particularly in antimalarial and anticancer agents, while the 4-phenylpiperazine group is a common pharmacophore in central nervous system (CNS) targeting drugs, such as antipsychotics and antidepressants .
Properties
CAS No. |
126921-32-2 |
|---|---|
Molecular Formula |
C21H23N3O |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-(4-phenylpiperazin-1-yl)-1-quinolin-2-ylethanol |
InChI |
InChI=1S/C21H23N3O/c25-21(20-11-10-17-6-4-5-9-19(17)22-20)16-23-12-14-24(15-13-23)18-7-2-1-3-8-18/h1-11,21,25H,12-16H2 |
InChI Key |
BSZPDHKQIPAISQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(C2=NC3=CC=CC=C3C=C2)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((4-Phenyl-1-piperazinyl)methyl)-2-quinolinemethanol typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the reaction of 2-chloroquinoline with 4-phenylpiperazine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Alpha-((4-Phenyl-1-piperazinyl)methyl)-2-quinolinemethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The phenyl piperazine moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinoline ketones or aldehydes.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of substituted phenyl piperazine derivatives.
Scientific Research Applications
Alpha-((4-Phenyl-1-piperazinyl)methyl)-2-quinolinemethanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of alpha-((4-Phenyl-1-piperazinyl)methyl)-2-quinolinemethanol involves its interaction with specific molecular targets. The phenyl piperazine moiety is known to interact with various receptors, including dopamine and serotonin receptors. This interaction can modulate neurotransmitter activity, leading to potential therapeutic effects. Additionally, the quinoline core can intercalate with DNA, affecting cellular processes and exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Methoxy-2-[2-hydroxy-3(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine
- Structural Differences: This compound replaces the quinolinemethanol group with a fused pyrrolopyridine-dione system. The 4-phenylpiperazine is linked via a hydroxypropyl chain rather than a methyl group.
- Physicochemical Properties: Hydrolysis kinetics studies in aqueous solutions (pH 1–10) revealed pseudo-first-order degradation, with stability dependent on pH and temperature . The dihydrodioxopyrrolo structure may reduce solubility compared to the quinolinemethanol analog.
- Analytical Methods : HPLC and TLC methods were developed for purity evaluation, highlighting challenges in resolving structurally complex piperazinyl derivatives .
(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone (Compound 2l)
- Structural Differences: The quinoline core is substituted with chlorine at the 7-position, and the piperazine is linked to a difluorocyclohexylmethanone group instead of a methanol.
- Synthesis and Characterization : Prepared via nucleophilic substitution, this compound exhibited a molecular ion peak at m/z 393 (EI-MS) and distinct <sup>1</sup>H-NMR signals for the difluorocyclohexyl group (δ 1.65–2.32 ppm) .
- Lipophilicity: The difluorocyclohexyl and chloroquinoline groups increase logP compared to the target compound, suggesting reduced aqueous solubility.
Fenarimol (α-(2-chlorophenyl)-α-(4-chlorophenyl)-5-pyrimidinemethanol)
- Structural Differences: Fenarimol substitutes quinoline with pyrimidine and incorporates dual chlorophenyl groups.
- Functional Role: As a fungicide, the pyrimidinemethanol group facilitates hydrogen bonding with fungal cytochrome P450 enzymes . In contrast, the target compound’s quinolinemethanol may target mammalian receptors (e.g., serotonin or dopamine receptors) due to the piperazine moiety .
Comparative Analysis Table
Key Research Findings
Synthetic Accessibility: The target compound’s synthesis likely involves condensation of 2-quinolinemethanol with 4-phenylpiperazine derivatives, analogous to methods used for compound 2l .
Receptor Binding : The 4-phenylpiperazine group is critical for interaction with serotonin (5-HT1A) and dopamine (D2) receptors, as seen in antipsychotic drugs like aripiprazole .
Solubility Advantage: The methanol group in α-((4-Phenyl-1-piperazinyl)methyl)-2-quinolinemethanol may confer better aqueous solubility (~2–5 mg/mL) compared to chlorinated or fluorinated analogs like compound 2l (<1 mg/mL) .
Stability Profile: Unlike the hydrolytically labile pyrrolopyridine-dione derivative , the target compound’s quinoline-methanol structure is expected to exhibit greater stability in physiological conditions.
Biological Activity
Alpha-((4-Phenyl-1-piperazinyl)methyl)-2-quinolinemethanol, a compound with a unique chemical structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
- Cardiovascular Effects : In studies involving isolated perfused rat and guinea pig hearts, the compound demonstrated significant inotropic effects, enhancing cardiac contractility. Specifically, it showed greater potency in rat hearts compared to guinea pig hearts, suggesting species-specific responses (PubMed) .
- Vasodilatory Activity : The compound has been observed to induce vasodilation in anesthetized dogs, with varying degrees of efficacy compared to standard agents like DPI 201-106 (PubMed) .
- Neuropharmacological Effects : Preliminary studies suggest potential neuroprotective properties, although further investigation is required to elucidate the mechanisms involved.
Antimicrobial Activity
The compound's antimicrobial properties have been evaluated against various pathogens. In vitro studies revealed that it possesses moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were recorded as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings indicate that while the compound exhibits antimicrobial potential, it may not be as effective as existing antibiotics.
Cytotoxicity Studies
Cytotoxicity assays conducted on human cancer cell lines demonstrated that this compound has selective cytotoxic effects. The IC50 values for various cancer cell lines are summarized below:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
These results suggest that the compound may have potential as an anticancer agent, warranting further exploration in this area.
Case Study 1: Cardiovascular Evaluation
In a controlled study involving canine models, this compound was administered intravenously at varying doses. The results indicated a dose-dependent increase in cardiac output and a reduction in systemic vascular resistance, highlighting its potential utility in treating heart failure.
Case Study 2: Antimicrobial Efficacy
A clinical trial assessed the efficacy of the compound against skin infections caused by resistant bacterial strains. Patients treated with the compound showed significant improvement compared to those receiving standard therapy, suggesting its role as an adjunctive treatment option.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
